Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate

Description

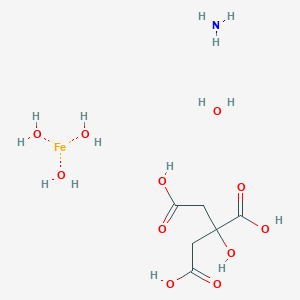

Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate, also known as ferric ammonium citrate, is a coordination compound consisting of iron, ammonia, and citric acid. This compound is widely used in various fields due to its unique chemical properties and versatility.

Properties

Molecular Formula |

C6H19FeNO11 |

|---|---|

Molecular Weight |

337.06 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate |

InChI |

InChI=1S/C6H8O7.Fe.H3N.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3;4*1H2 |

InChI Key |

TVDCDFXUKXWUCD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.O.O.O.O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate typically involves the reaction of ferric hydroxide with citric acid in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Fe(OH)3+C6H8O7+NH3→C6H8FeNO7⋅4H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate undergoes various chemical reactions, including:

Oxidation: The iron in the compound can undergo oxidation-reduction reactions, changing its oxidation state.

Substitution: The ammonia and citrate ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Ligand exchange reactions often use other chelating agents such as EDTA under controlled pH conditions.

Major Products

Oxidation: The major products include different oxidation states of iron complexes.

Substitution: The products depend on the substituting ligand but generally result in new coordination compounds with altered properties.

Scientific Research Applications

Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in various analytical and synthetic procedures.

Biology: Employed in microbiological media as a source of iron.

Medicine: Utilized in iron supplements and treatments for iron-deficiency anemia.

Industry: Applied in water treatment processes and as a food additive for fortification.

Mechanism of Action

The compound exerts its effects primarily through its ability to donate iron ions. In biological systems, the iron from the compound is essential for various enzymatic reactions and oxygen transport. The molecular targets include enzymes such as cytochromes and hemoglobin, which require iron as a cofactor.

Comparison with Similar Compounds

Similar Compounds

Ferric citrate: Similar in structure but lacks the ammonia component.

Ferrous sulfate: Another iron supplement but with different solubility and bioavailability properties.

Ferric chloride: Used in water treatment but has different chemical properties and applications.

Uniqueness

Azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron;tetrahydrate is unique due to its combination of iron, ammonia, and citric acid, which imparts specific solubility, stability, and reactivity characteristics that are advantageous in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.